molecular formula C5HF7 B154227 1h-heptafluorocyclopentene CAS No. 1892-03-1

1h-heptafluorocyclopentene

Cat. No. B154227
M. Wt: 194.05 g/mol
InChI Key: AWDCOETZVBNIIV-UHFFFAOYSA-N
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Patent
US06403846B1

Procedure details

One percent by weight of n-tridecane (dielectric constant 2.0), a low-polarity compound, was dissolved in crude 1,3,3,4,4,5,5-heptafluorocyclopentene having a purity of 99.9 GC %. An autoclave having a capacity of 100 ml was charged with a catalyst of activated carbon having supported thereon 5% by weight of powdered palladium. After the deaeration under reduced pressure, n-tridecane-containing 1,3,3,4,4,5,5-heptafluorocyclopentene prepared previously was poured. While the mixture was stirred at 40° C., the reaction was conducted by repeating block charge of hydrogen at a gauge pressure in the range of 0 to 6 kgf/cm2. After the completion of the reaction, the product was analyzed through gas chromatography. Consequently, a fluorinated saturated hydrocarbon containing 94 mol % of 1,1,2,2,3,3,4-heptafluorocyclopentane (HFCPA) and 6 mol % of 1,1,2,2,3,3-hexafluorocyclopentane was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
99.9
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCCCCCCCCCCC.[H][H].[F:16][C:17]1[C:21]([F:23])([F:22])[C:20]([F:25])([F:24])[C:19]([F:27])([F:26])[CH:18]=1>[Pd]>[F:26][C:19]1([F:27])[CH2:18][CH:17]([F:16])[C:21]([F:22])([F:23])[C:20]1([F:24])[F:25].[F:22][C:21]1([F:23])[CH2:17][CH2:18][C:19]([F:27])([F:26])[C:20]1([F:24])[F:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(C(C1(F)F)(F)F)(F)F
Name
99.9
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(C(C1(F)F)(F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
While the mixture was stirred at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged with a catalyst of activated carbon having
CUSTOM
Type
CUSTOM
Details
prepared previously
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
FC1(C(C(C(C1)F)(F)F)(F)F)F
Name
Type
product
Smiles
FC1(C(C(CC1)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06403846B1

Procedure details

One percent by weight of n-tridecane (dielectric constant 2.0), a low-polarity compound, was dissolved in crude 1,3,3,4,4,5,5-heptafluorocyclopentene having a purity of 99.9 GC %. An autoclave having a capacity of 100 ml was charged with a catalyst of activated carbon having supported thereon 5% by weight of powdered palladium. After the deaeration under reduced pressure, n-tridecane-containing 1,3,3,4,4,5,5-heptafluorocyclopentene prepared previously was poured. While the mixture was stirred at 40° C., the reaction was conducted by repeating block charge of hydrogen at a gauge pressure in the range of 0 to 6 kgf/cm2. After the completion of the reaction, the product was analyzed through gas chromatography. Consequently, a fluorinated saturated hydrocarbon containing 94 mol % of 1,1,2,2,3,3,4-heptafluorocyclopentane (HFCPA) and 6 mol % of 1,1,2,2,3,3-hexafluorocyclopentane was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
99.9
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCCCCCCCCCCC.[H][H].[F:16][C:17]1[C:21]([F:23])([F:22])[C:20]([F:25])([F:24])[C:19]([F:27])([F:26])[CH:18]=1>[Pd]>[F:26][C:19]1([F:27])[CH2:18][CH:17]([F:16])[C:21]([F:22])([F:23])[C:20]1([F:24])[F:25].[F:22][C:21]1([F:23])[CH2:17][CH2:18][C:19]([F:27])([F:26])[C:20]1([F:24])[F:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(C(C1(F)F)(F)F)(F)F
Name
99.9
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(C(C1(F)F)(F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
While the mixture was stirred at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged with a catalyst of activated carbon having
CUSTOM
Type
CUSTOM
Details
prepared previously
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
FC1(C(C(C(C1)F)(F)F)(F)F)F
Name
Type
product
Smiles
FC1(C(C(CC1)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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